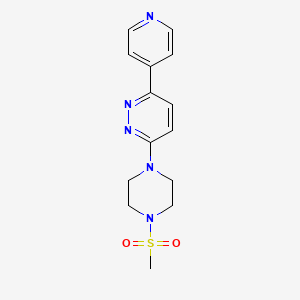![molecular formula C21H29N5O B6528968 2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one CAS No. 946329-55-1](/img/structure/B6528968.png)
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one is an organic compound that is part of the family of heterocyclic compounds known as pyridazinone derivatives. It is a versatile compound that can be used in a variety of applications, including medicinal chemistry, drug discovery, and synthetic organic chemistry.
Scientific Research Applications
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one has a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used as a ligand in the study of protein-protein interactions, and as a substrate in the study of enzyme kinetics. Additionally, it has been used as a model compound in the study of drug metabolism, and as a starting material in the synthesis of other compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one is not fully understood. However, it is believed that the compound binds to the active site of the enzyme monoamine oxidase, inhibiting its activity. This inhibition results in an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can produce a variety of effects, including increased alertness, improved mood, and increased energy levels. Additionally, it has been shown to reduce anxiety, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a stable compound, with a shelf life of up to a year. However, it is also important to note that the compound is a potential carcinogen, and should be handled with care.
Future Directions
There are a number of potential future directions for research involving 2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its biochemical and physiological effects. Additionally, further research could be conducted into its potential for use in drug discovery and synthetic organic chemistry. Finally, research into the potential for the compound to be used as a starting material in the synthesis of other compounds could also be conducted.
Synthesis Methods
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one can be synthesized from a variety of starting materials, including 2-propyl-1-piperazine and 4-[6-(pyridin-3-yl)pyridazin-3-yl]pentan-1-one. The synthesis involves a multi-step process, beginning with the condensation of 2-propyl-1-piperazine and 4-[6-(pyridin-3-yl)pyridazin-3-yl]pentan-1-one in the presence of a base. The resulting product is then subjected to a reductive amination reaction to produce the desired compound.
properties
IUPAC Name |
2-propyl-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-3-6-17(7-4-2)21(27)26-14-12-25(13-15-26)20-10-9-19(23-24-20)18-8-5-11-22-16-18/h5,8-11,16-17H,3-4,6-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRIVOUAWQFZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6528900.png)
![2-[8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6528903.png)
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528909.png)
![3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6528913.png)
![2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6528921.png)
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528929.png)
![3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528933.png)
![3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528934.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528971.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528999.png)